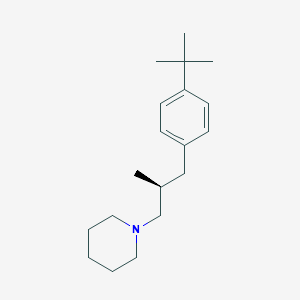
(S)-fenpropidin
Cat. No. B1250259
M. Wt: 273.5 g/mol
InChI Key: MGNFYQILYYYUBS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04384116
Procedure details


100 g of 1-(2-methyl-3-phenyl-propyl)-piperidine are added to 375 ml of methylene chloride. 255 g of 95-96% sulfuric acid are then added dropwise over a 1.5 hour period with rapid stirring while cooling with brine to an internal temperature of 10° C. The mixture is warmed to 20° C. and 42.5 g of tert.-butanol are added dropwise. The mixture is reacted at room temperature for 2 hours. The work-up is analogous to that described in Example 1. The crude product is purified by fractional distillation on a Goodloe silver column to yield pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine, b.p. 118° C./0.07 Torr.
Name
1-(2-methyl-3-phenyl-propyl)-piperidine
Quantity
100 g
Type
reactant
Reaction Step One




Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:3][N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.C(Cl)Cl.S(=O)(=O)(O)O.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>[Cl-].[Na+].O>[C:25]([C:14]1[CH:15]=[CH:16][C:11]([CH2:10][CH:2]([CH3:1])[CH2:3][N:4]2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)=[CH:12][CH:13]=1)([CH3:28])([CH3:27])[CH3:26] |f:4.5.6|
|
Inputs


Step One
|
Name
|
1-(2-methyl-3-phenyl-propyl)-piperidine
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CN1CCCCC1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
375 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
255 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
42.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Step Four
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is reacted at room temperature for 2 hours
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product is purified by fractional distillation on a Goodloe silver column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CCCCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04384116
Procedure details


100 g of 1-(2-methyl-3-phenyl-propyl)-piperidine are added to 375 ml of methylene chloride. 255 g of 95-96% sulfuric acid are then added dropwise over a 1.5 hour period with rapid stirring while cooling with brine to an internal temperature of 10° C. The mixture is warmed to 20° C. and 42.5 g of tert.-butanol are added dropwise. The mixture is reacted at room temperature for 2 hours. The work-up is analogous to that described in Example 1. The crude product is purified by fractional distillation on a Goodloe silver column to yield pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine, b.p. 118° C./0.07 Torr.
Name
1-(2-methyl-3-phenyl-propyl)-piperidine
Quantity
100 g
Type
reactant
Reaction Step One




Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:3][N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.C(Cl)Cl.S(=O)(=O)(O)O.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>[Cl-].[Na+].O>[C:25]([C:14]1[CH:15]=[CH:16][C:11]([CH2:10][CH:2]([CH3:1])[CH2:3][N:4]2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)=[CH:12][CH:13]=1)([CH3:28])([CH3:27])[CH3:26] |f:4.5.6|
|
Inputs


Step One
|
Name
|
1-(2-methyl-3-phenyl-propyl)-piperidine
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CN1CCCCC1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
375 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
255 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
42.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Step Four
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is reacted at room temperature for 2 hours
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product is purified by fractional distillation on a Goodloe silver column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CCCCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
